Product packaging for 4-(Oxetan-3-YL)aniline(Cat. No.:CAS No. 1221819-62-0)

4-(Oxetan-3-YL)aniline

Cat. No.: B572106
CAS No.: 1221819-62-0
M. Wt: 149.193
InChI Key: FPKSWQFAXUXUJX-UHFFFAOYSA-N
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Description

4-(Oxetan-3-YL)aniline (CAS 1221819-62-0) is a high-value chemical building block that strategically combines an aniline moiety with an oxetane ring, making it a powerful tool for medicinal chemistry and drug discovery research . The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, is a established strategy to improve the physicochemical properties of lead molecules . This ring acts as a non-classical bioisostere for carbonyl and other functional groups, imparting enhanced aqueous solubility, improved metabolic stability, and favorable changes in lipophilicity to the final compound . The polar nature of the oxetane also makes it an effective hydrogen-bond acceptor, which can be crucial for target engagement, such as binding to the hinge region of kinase enzymes . The primary amino group on the aniline ring provides a versatile synthetic handle for further elaboration through various reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, enabling its integration into more complex molecular architectures . As such, this compound is particularly valuable in the exploration of new chemical space for the identification of novel kinase inhibitors . It is also a key precursor to more elaborate structures, such as 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline . For safe handling, please refer to the associated Safety Data Sheet. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Storage and Handling: Store under an inert atmosphere in a dark place at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B572106 4-(Oxetan-3-YL)aniline CAS No. 1221819-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxetan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKSWQFAXUXUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221819-62-0
Record name 4-(Oxetan-3-yl)aniline
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Synthetic Methodologies and Chemical Transformations of 4 Oxetan 3 Yl Aniline

Synthetic Pathways to 4-(Oxetan-3-YL)aniline and Precursors

The construction of the this compound scaffold can be achieved through various strategies, primarily involving the formation of the oxetane (B1205548) ring on a pre-functionalized aniline (B41778) or the introduction of the aniline moiety to an existing oxetane structure.

Strategies Involving Oxetan-3-one as a Building Block

Oxetan-3-one is a key and versatile precursor for the synthesis of 3-substituted oxetanes. organic-chemistry.orgacs.org One of the most direct methods for synthesizing this compound is through the reductive amination of oxetan-3-one. This reaction typically involves the initial formation of an imine intermediate between aniline and oxetan-3-one, which is then reduced to the desired secondary amine.

A common procedure involves mixing aniline or a substituted aniline with oxetan-3-one in the presence of a mild acid catalyst, such as acetic acid, in a solvent like methanol. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the formation of the imine. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is added to reduce the imine to the final aniline product. Careful control of the reaction conditions is necessary to prevent the undesired ring-opening of the strained oxetane moiety.

Another approach involves the nucleophilic addition of an organometallic reagent derived from a protected aniline derivative to oxetan-3-one. For instance, a Grignard or organolithium reagent prepared from a haloaniline derivative can add to the carbonyl group of oxetan-3-one to form a tertiary alcohol. mdpi.com Subsequent dehydroxylation or further functionalization can lead to the desired this compound.

Nucleophilic Addition Approaches for Oxetane Ring Formation

The formation of the oxetane ring itself can be accomplished through intramolecular cyclization reactions. acs.orgbeilstein-journals.org A prevalent method is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin. thieme-connect.de In the context of this compound synthesis, this would typically involve a precursor with a leaving group (e.g., a halide or sulfonate) at one position and a hydroxyl group at a 1,3-relationship, attached to an aniline or a precursor thereof. The use of a strong base promotes the intramolecular nucleophilic attack of the alkoxide to displace the leaving group, forming the four-membered ether ring. acs.orgsmolecule.com

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, also presents a powerful method for constructing the oxetane ring in a single step. beilstein-journals.orgrsc.org While this method is highly versatile, its application to the direct synthesis of this compound would depend on the availability of suitable aniline-containing alkene or carbonyl precursors.

Furthermore, the intramolecular opening of a three-membered ring, such as an epoxide, can lead to the formation of an oxetane. beilstein-journals.org This strategy relies on the thermodynamic driving force provided by the relief of ring strain in moving from a three-membered to a four-membered ring. beilstein-journals.org

Synthesis of Key Intermediates (e.g., Triflate Derivatives)

In many synthetic routes, particularly those involving cross-coupling reactions, the use of highly reactive intermediates is crucial. Triflate (trifluoromethanesulfonate) derivatives of oxetanols are valuable precursors due to the excellent leaving group ability of the triflate group. rsc.org

The synthesis of oxetan-3-yl triflate typically involves the reaction of oxetan-3-ol (B104164) with triflic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine. mdpi.com The reaction is usually carried out in an inert solvent like dichloromethane (B109758) at room temperature. mdpi.com Similarly, aryl triflates can be prepared from the corresponding phenols, which can then be used in coupling reactions. For example, 4-(3-hydroxyoxetan-3-yl)phenol can be converted to its corresponding triflate derivative, which then serves as a substrate for subsequent functionalization. mdpi.com

Cross-Coupling Reactions for Aniline Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds. acs.orgnih.gov These methods offer high efficiency and functional group tolerance, making them ideal for the derivatization of complex molecules like this compound.

Buchwald–Hartwig Amination in the Synthesis of N-Arylamine Oxetanes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing N-arylamine oxetanes. mdpi.com In a typical protocol, an aryl halide or triflate is reacted with an oxetane-containing amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comwikipedia.org

Table 1: Buchwald-Hartwig Amination for the Synthesis of N-Arylamine Oxetanes mdpi.com

Entry Aryl Halide/Triflate Amine Catalyst System Product
1 Aryl Bromide Aniline Pd(OAc)₂, XPhos, Cs₂CO₃ N-Aryl Aniline
2 Aryl Triflate Aniline Pd(OAc)₂, BINAP, Cs₂CO₃ N-Aryl Aniline

Palladium-Catalyzed Transformations for Derivatization

Beyond C-N bond formation, palladium-catalyzed reactions are widely used for the derivatization of the aniline ring of this compound. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the aromatic core.

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. nih.govdiva-portal.org The oxidative addition of an aryl halide or triflate to a palladium(0) species initiates the catalytic cycle. nih.gov

For instance, in a Suzuki-Miyaura coupling, an organoboron reagent undergoes transmetalation with the arylpalladium(II) complex. Subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst. nih.gov The Heck reaction involves the insertion of an alkene into the arylpalladium(II) bond, followed by β-hydride elimination to form the arylated alkene. diva-portal.org The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. acs.org

These palladium-catalyzed transformations provide a versatile platform for modifying the structure of this compound, enabling the synthesis of a wide array of derivatives for various applications.

Table 2: Palladium-Catalyzed Derivatization Reactions

Reaction Type Electrophile Nucleophile/Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Aryl Halide/Triflate Organoboron Reagent Pd Catalyst, Ligand, Base Biaryl
Heck Aryl Halide/Triflate Alkene Pd Catalyst, Ligand, Base Arylated Alkene
Sonogashira Aryl Halide/Triflate Terminal Alkyne Pd Catalyst, Cu Co-catalyst, Ligand, Base Aryl Alkyne

Reactivity and Mechanistic Studies of the Oxetane Ring System

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which dictates its reactivity. beilstein-journals.orgbeilstein-journals.org This strain arises from the deviation of its internal bond angles from the ideal 109.5° of sp³-hybridized carbon atoms. chemistrysteps.com This inherent tension makes the ring susceptible to opening reactions, a characteristic that is central to its synthetic utility. beilstein-journals.org

The reactivity of the oxetane in this compound is fundamentally influenced by ring strain and its non-planar conformation. Unlike the planar cyclopropane, which suffers from severe torsional and angle strain, larger rings like oxetane adopt puckered or bent conformations to alleviate these strains. chemistrysteps.comsaskoer.ca The oxetane ring has a calculated ring strain of approximately 25.5 kcal/mol, which is substantial and comparable to that of an oxirane (epoxide). beilstein-journals.orgbeilstein-journals.org

Key structural features of the oxetane ring include:

Bond Angles: The internal bond angles are compressed, with the C-O-C angle around 90.2° and the C-C-C angle near 84.8°, a significant deviation from the ideal tetrahedral angle. acs.org

Conformation: The ring is not flat. It adopts a puckered conformation to reduce the eclipsing interactions between adjacent hydrogen atoms. The introduction of a substituent at the 3-position, such as the aniline group, further influences this puckering. acs.org

Reactivity: This inherent strain, combined with the polarized C-O bonds, facilitates ring-opening reactions, which are typically initiated by Lewis or Brønsted acids. beilstein-journals.org The aryl group at the 3-position in this compound can stabilize intermediates, such as carbocations, that may form during these reactions.

The puckered nature of the ring and the electronic properties of the aniline substituent work in concert to determine the regioselectivity and stereoselectivity of reactions involving the oxetane moiety.

Recent research has uncovered that oxetane-carboxylic acids, derivatives structurally related to potential precursors or metabolites of this compound, can undergo unexpected and facile isomerization to form lactones. researchgate.net This transformation can occur under mild conditions, such as during storage at room temperature or upon gentle heating, without the need for an external catalyst. researchgate.netvulcanchem.com

The proposed mechanism for this isomerization involves:

Intramolecular Protonation: The carboxylic acid group protonates the oxygen atom of the oxetane ring. vulcanchem.com

Intermediate Formation: This creates a dually activated intermediate with a protonated oxetane and a deprotonated carboxylate group. vulcanchem.com

Nucleophilic Attack: The carboxylate then acts as an internal nucleophile, attacking one of the ring carbons and leading to ring-opening and the formation of a more stable lactone. vulcanchem.com

Computational studies suggest that the energy barrier for this reaction can be significantly lowered if a second molecule of the carboxylic acid acts as a catalyst to facilitate the proton transfer, proceeding through an inversion of stereochemistry at the reaction center. ic.ac.ukic.ac.uk This intrinsic instability is a critical consideration in the synthesis and handling of oxetane-containing compounds. researchgate.net

Table 1: Stability and Isomerization of Oxetane-Carboxylic Acids
Compound/ConditionObservationKey FindingReference
Oxetane-2-carboxylic acid~7% conversion to lactone after 1 week at room temperature; 16% after one month.Demonstrates inherent instability and spontaneous isomerization under storage. vulcanchem.com
Various oxetane-carboxylic acidsIsomerized into lactones when heated in a dioxane/water mixture at 100 °C.Heating accelerates the isomerization process. researchgate.net
Zwitterionic imidazole-containing oxetane-carboxylic acidRemained stable under heating.High basicity of the imidazole (B134444) group prevents intramolecular protonation, stabilizing the oxetane ring. researchgate.net

Oxone (potassium peroxymonosulfate) is a versatile oxidant that can mediate various cyclization reactions involving aniline derivatives. These reactions often proceed through radical pathways and can be used to construct complex heterocyclic systems.

In one strategy, N-tosyl-N-(prop-2-yn-1-yl)anilines undergo a radical ipso-cyclization when treated with ZnBr₂ and Oxone in a mixed solvent system. rsc.orgnih.gov The proposed mechanism involves the Oxone-mediated generation of a radical species which initiates a regioselective cyclization onto the aniline ring, ultimately forming spirocyclic compounds. nih.gov

Another application involves the oxidative cyclization of anilide precursors to form fused benzimidazole (B57391) structures. For instance, spirocyclic oxetane-fused imidazobenzimidazoles have been synthesized from 4,6-di(cycloamino)-1,3-phenylenediamine derivatives. arkat-usa.org Unlike other cyclizations that proceed without acid, these Oxone-mediated ring closures require acidic conditions and the pre-functionalization of the diamine into an anilide. arkat-usa.org Mechanistic studies suggest the involvement of N-oxide and nitroso intermediates in these transformations. arkat-usa.org

Table 2: Examples of Oxone-Mediated Cyclizations
SubstrateReagentsProduct TypeProposed MechanismReference
N-tosyl-N-(prop-2-yn-1-yl)anilineZnBr₂, Oxone, MeCN/H₂O1-Azaspiro[4.5]deca-3,6,9-trien-8-oneRadical ipso-cyclization rsc.orgnih.gov
2-AlkynylanilinesAgNO₃, Oxone, CH₃CN/H₂OBenzisoxazoles (Anthranils)Domino oxidative cyclization universite-franco-italienne.org
Anilide derivatives of phenylenediaminesOxone, Acetic AcidSpirocyclic oxetane-fused imidazobenzimidazolesOxidative ring-closure involving N-oxide/nitroso intermediates arkat-usa.org

The strained oxetane ring is susceptible to attack by a range of nucleophiles, often leading to ring-opening. In the context of 3-aryl substituted oxetanes, this reactivity can be harnessed for further functionalization.

Recent studies have shown that 3-aryloxetane-3-sulfonyl fluorides serve as effective precursors for generating oxetane carbocations upon mild heating. nih.gov These intermediates can be trapped by a wide array of nucleophiles. This methodology has been successfully applied to couple oxetanes with various amines, including anilines, and nitrogen-containing heterocyles like imidazoles, benzimidazoles, and triazoles. nih.gov The reaction demonstrates high functional group tolerance and proceeds via a proposed Sₙ1 mechanism. researchgate.net

Furthermore, direct displacement of a suitable leaving group on the oxetane ring can be achieved. For example, a bromomethyl-substituted oxetane reacts with imidazole in the presence of NaI to afford the corresponding imidazole-substituted oxetane. nih.gov The scope of nucleophiles has also been extended to include phosphites and secondary phosphine oxides, which couple with oxetane sulfonyl fluorides to provide access to novel oxetane phosphonates and related compounds. beilstein-journals.org

Oxone-Mediated Oxidative Cyclizations and Reaction Mechanisms

Derivatization and Structural Modifications of this compound

The core structure of this compound can be modified to generate a library of analogues for various applications. Synthetic strategies can target either the aniline ring or the oxetane moiety, allowing for extensive structural diversification.

Several modern synthetic methods enable the creation of substituted analogues of this compound. These techniques provide access to derivatives with previously inaccessible substitution patterns.

One powerful approach is the use of visible-light photoredox catalysis. ox.ac.uk 3-Aryl-3-carboxylic acid oxetanes, which can be synthesized from the corresponding 3-aryloxetan-3-ols, serve as precursors to tertiary benzylic radicals upon decarboxylation. beilstein-journals.orgdoi.org These radicals can then undergo conjugate addition to a variety of activated alkenes, installing an alkyl substituent at the 3-position of the oxetane ring. ox.ac.uk

Another versatile method involves the generation of oxetane carbocations from precursors like 3-aryloxetan-3-ols or 3-aryloxetane-3-sulfonyl fluorides. nih.govdoi.org These electrophilic intermediates can be trapped by a host of nucleophiles. For example, a Lewis acid-catalyzed Friedel-Crafts reaction between a 3-aryloxetan-3-ol and another arene can form 3,3-diaryl oxetanes. doi.org Similarly, the defluorosulfonylative coupling of 3-aryloxetane-3-sulfonyl fluorides with different amines (including substituted anilines) provides a direct route to diverse 3-amino-3-aryloxetanes. nih.gov

Table 3: Synthetic Methods for Derivatization
MethodologyPrecursorKey Reagents/ConditionsProduct TypeReference
Photoredox-Catalyzed Decarboxylative Alkylation3-Aryl-3-carboxylic acid oxetaneVisible light, photocatalyst (e.g., Iridium complex), activated alkene3-Aryl-3-alkyl substituted oxetane beilstein-journals.orgox.ac.uk
Defluorosulfonylative Coupling3-Aryl-3-sulfonyl fluoride (B91410) oxetaneHeat (60-70 °C), amine or azole nucleophile3-Aryl-3-amino (or 3-azolyl) oxetane nih.gov
Lewis Acid-Catalyzed Friedel-Crafts Reaction3-Aryl-3-ol oxetaneLi(NTf₂)₂, arene nucleophile (e.g., phenol)3,3-Diaryl oxetane doi.org
Williamson Ether Synthesis1,3-DiolBase (e.g., NaH), tosylation/brominationSubstituted oxetane acs.org

Preparation of Spirocyclic Oxetane-Fused Systems

The synthesis of spirocyclic systems where the oxetane ring is fused to another cyclic structure is a key strategy for creating three-dimensional molecules. A prominent approach involves the intramolecular cyclization of aniline derivatives that bear a spirocyclic oxetane amine.

One notable example is the synthesis of spirocyclic oxetane-fused benzimidazoles. mdpi.comnih.govresearchgate.net This process does not start directly from this compound but rather constructs a precursor aniline that already contains a spiro-amino-oxetane. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between a suitable nitrobenzene, such as 1,4-dibromo-2-nitrobenzene, and a spirocyclic amine like 2-oxa-6-azaspiro[3.3]heptane. mdpi.com The resulting nitro-substituted compound is then reduced to the corresponding aniline derivative. researchgate.net

This aniline precursor, which is an ortho-cycloalkylaminoaniline, can then undergo oxidative cyclization to form the desired spirocyclic oxetane-fused benzimidazole. A common method employs Oxone® (potassium peroxymonosulfate) in formic acid. mdpi.comnih.gov For instance, the oxidative cyclization of an N-acetylated aniline derivative, N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide, successfully yields a tetracyclic system where the oxetane is spiro-fused to a pyrido[1,2-a]benzimidazole (B3050246) core. mdpi.comnih.gov

However, the stability of the spirocyclic oxetane ring system can be a challenge under certain reaction conditions. When the smaller 2-oxa-6-azaspiro[3.3]heptane system was subjected to similar oxidative cyclization conditions, it led to a mixture of products, indicating degradation of the spirocycle rather than the formation of the desired benzimidazole. researchgate.net This highlights the influence of the ring size and strain on the outcome of the cyclization.

The table below summarizes the key transformation for the synthesis of a spirocyclic oxetane-fused benzimidazole.

Starting Material Reagents and Conditions Product Yield Reference
N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamideOxone®, formic acid, 40 °C, 6 h7ʹ-Bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]62% nih.gov

Incorporation into Complex Polycyclic Frameworks

The oxetane-containing aniline moiety serves as a valuable building block for the synthesis of more elaborate, multi-ring systems, particularly those of interest in drug discovery. The synthesis of spirocyclic oxetane ring-fused imidazobenzimidazoles demonstrates this application effectively. arkat-usa.org Imidazobenzimidazoles are polycyclic scaffolds at the core of several antitumor agents. arkat-usa.org

The synthetic strategy involves constructing a 4,6-di(cycloamino)-1,3-phenylenediamine, where the cycloamino group is a spirocyclic oxetane amine, such as 2-oxa-7-azaspiro[3.5]nonane. This diamine is prepared through a sequence of SNAr reactions on a dinitro-difluoro-benzene core, followed by reduction of the nitro groups. arkat-usa.org

To achieve the final polycyclic framework, the diamine must be functionalized to an anilide before the Oxone-mediated ring closure. This is a key difference from simpler benzimidazole syntheses. The oxidative cyclization in an acidic medium, such as hexafluoroisopropanol (HFIP), facilitates the formation of the complex imidazo[4,5-f]benzimidazole and imidazo[5,4-f]benzimidazole isomers. arkat-usa.org This method provides a direct route to fusing the spirocyclic oxetane motif onto a complex, biologically relevant polycyclic system.

The table below outlines the synthesis of a spirocyclic oxetane-fused imidazobenzimidazole.

Starting Material Reagents and Conditions Product Yield Reference
N,N'-(4,6-bis(2-oxa-7-azaspiro[3.5]nonan-7-yl)-1,3-phenylene)diacetamideOxone®, HFIP, rt, 18 h2,7-Dimethyl-4,9-di(2-oxa-7-azaspiro[3.5]nonan-7-yl)imidazo[4,5-f]benzimidazole75% arkat-usa.org

Medicinal Chemistry and Pharmacological Relevance of 4 Oxetan 3 Yl Aniline

Role of the Oxetane (B1205548) Moiety in Drug Discovery Campaigns

The oxetane ring, a four-membered ether, is increasingly utilized in drug discovery for its distinctive structural and electronic properties. nih.gov It is recognized as a small, polar, and three-dimensional motif that can significantly enhance the drug-like characteristics of a lead compound. smolecule.com

Oxetanes as Bioisosteres for Carbonyl and Gem-Dimethyl Groups

A key application of the oxetane ring in medicinal chemistry is its function as a bioisostere for gem-dimethyl and carbonyl groups. acs.orgambeed.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Replacement for Gem-Dimethyl Groups: The gem-dimethyl group is often used to block sites of metabolic oxidation, but it significantly increases the lipophilicity of a compound. acs.org The oxetane ring can serve as a metabolically stable, less lipophilic surrogate for the gem-dimethyl group, maintaining or improving steric bulk without the associated increase in lipophilicity. acs.orgnih.gov

Replacement for Carbonyl Groups: Oxetanes can also mimic the properties of a carbonyl group. acs.orgambeed.com They have a comparable polarity and ability to act as a hydrogen bond acceptor. nih.govambeed.com A major advantage of this replacement is the enhanced metabolic stability of the oxetane ring compared to the carbonyl moiety, which can be susceptible to reduction or hydrolysis. acs.orgambeed.com

The similar spatial arrangement of the oxygen lone pairs in an oxetane compared to a carbonyl group allows it to engage in similar hydrogen bonding interactions with biological targets. ambeed.com

Influence on Physicochemical Properties and Pharmacokinetic Optimization

The introduction of an oxetane moiety, such as in 4-(oxetan-3-yl)aniline, can profoundly influence a molecule's physicochemical profile, which is crucial for optimizing its pharmacokinetics (PK). smolecule.com The strained nature of the four-membered ring and the presence of the oxygen atom confer unique properties. nih.gov

Key physicochemical parameters affected by the oxetane moiety include:

LogD (Distribution Coefficient): Replacing lipophilic groups like a gem-dimethyl group with a more polar oxetane typically lowers the LogD of a molecule. This can lead to improved aqueous solubility and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: The inherent polarity of the oxetane ring generally leads to a significant increase in aqueous solubility when it replaces less polar groups. sigmaaldrich.com This is a critical factor for oral bioavailability.

Metabolic Clearance: Oxetanes are generally more resistant to metabolic degradation compared to other functionalities, which can lead to lower clearance rates and an extended half-life in the body.

Polarity and Three-dimensionality: The oxetane ring is a polar, sp³-rich motif that increases the three-dimensionality of a molecule. smolecule.com Increased three-dimensionality is often associated with higher target selectivity and improved PK properties, moving away from the flat structures common in many traditional drug molecules.

Table 1: Impact of Oxetane Introduction on Physicochemical Properties

Property General Effect of Oxetane Substitution Rationale
pKa Lowers pKa of adjacent amines Inductive electron-withdrawing effect of the oxetane oxygen.
LogD Decreases Increases polarity compared to alkyl groups like gem-dimethyl.
Aqueous Solubility Increases Enhanced polarity and hydrogen bonding capacity. sigmaaldrich.com
Metabolic Clearance Decreases Blocks metabolically labile sites and is stable to oxidation.
Polarity Increases Presence of the polar ether linkage. smolecule.com
Three-dimensionality Increases Introduces a non-planar, sp³-rich scaffold. smolecule.com

Contribution to Enhanced Metabolic Stability and Solubility

The strategic incorporation of an oxetane ring is a well-established method for improving a drug candidate's metabolic stability and aqueous solubility. nih.gov

Metabolic Stability: The oxetane group can act as a "metabolic shield," blocking positions that are susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation. nih.gov Replacing a metabolically labile group with a robust oxetane can significantly reduce the rate of metabolic degradation. sigmaaldrich.com Studies comparing oxetane-containing compounds to their carbonyl or gem-dimethyl counterparts have often shown lower intrinsic clearance rates for the oxetane derivatives in human liver microsomes. nih.gov

Solubility: The increased polarity and hydrogen bond accepting capability of the oxetane ring contribute directly to enhanced aqueous solubility. sigmaaldrich.com This improvement is often dramatic and can be a key factor in transforming a poorly soluble lead compound into a viable drug candidate. sigmaaldrich.com

Design and Synthesis of this compound-Containing Drug Candidates

The this compound scaffold is a versatile starting point for creating a diverse range of molecules with potential therapeutic applications. Its synthesis and modification are central to exploring new chemical space and establishing structure-activity relationships.

Exploration of Chemical Space for Target-Specific Inhibitors

The unique properties of the oxetane moiety make this compound an attractive building block for exploring new areas of chemical space, particularly in the development of kinase inhibitors. nih.gov Kinases are a major class of drug targets, and the ability of the oxetane group to act as a hydrogen bond acceptor while providing a specific three-dimensional structure is highly valuable for designing potent and selective inhibitors. nih.gov

For instance, derivatives incorporating a piperazine (B1678402) ring linked to the aniline (B41778) nitrogen, such as 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline and 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline, have been investigated as inhibitors for targets like Pim-1/2 kinases. vulcanchem.comglpbio.com The aniline portion can form crucial hydrogen bonds with target proteins, while the oxetane-piperazine fragment helps to optimize solubility and other pharmacokinetic parameters. vulcanchem.com

The synthesis of such derivatives often involves coupling an oxetane-containing intermediate with an appropriate aniline precursor. For example, the synthesis of N-arylamine oxetanes can be achieved via Buchwald-Hartwig reactions, coupling an oxetane-containing aryl halide or triflate with an arylamine. nih.gov This allows for the systematic exploration of different substitutions on the aniline ring to probe for interactions within a target's binding site. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxetane Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies focus on how modifications to the aniline ring and the groups attached to it affect biological activity.

Research on various classes of inhibitors has shown that substitutions on the aniline ring of oxetane-containing compounds can have a significant impact. For example, in a series of Mer and Axl tyrosine kinase inhibitors based on a 7-aryl-2-anilino-pyrrolopyrimidine core, the nature of the aniline substituent was critical for activity. nih.gov Studies on quinoline-based compounds have also revealed that modifications to the oxetane ring and its substituents can substantially alter potency and selectivity. acs.org

Table 2: Illustrative SAR Insights for Anilino-Oxetane Derivatives

Compound Class Target Key SAR Finding Reference
7-Aryl-2-anilino-pyrrolopyrimidines Mer/Axl Kinase Activity is sensitive to substituents on the aniline ring; 3-methoxy aniline derivatives were found to be potent. nih.gov
Quinoline (B57606) Derivatives Anticancer Modifications on the quinoline and oxetane moieties significantly affect anticancer activity and selectivity. acs.org
Pyrrolopyrimidines EGFR Small, lipophilic meta-substituents on the 4-aniline moiety were preferred for activity. researchgate.net

These studies highlight that while the this compound core provides a favorable foundation by improving physicochemical properties, fine-tuning of the surrounding structure is necessary to achieve potent and selective interaction with the desired biological target. researchgate.net

Development of Prodrugs and Linker Motifs

The chemical structure of this compound, featuring a primary aromatic amine and a reactive oxetane ring, offers multiple avenues for its incorporation into prodrugs and as a linker in targeted drug delivery systems. Prodrug strategies aim to improve the pharmacokinetic properties of a parent drug, while linker motifs are critical components of antibody-drug conjugates (ADCs) and other targeted therapies, connecting the targeting moiety to the cytotoxic payload.

While direct and extensive research specifically detailing the use of this compound in prodrug and linker applications is an emerging area, the foundational principles of medicinal chemistry allow for the exploration of its potential in these roles. The aniline nitrogen provides a key point for covalent modification to create prodrugs with cleavable linkages, designed to release an active pharmaceutical ingredient (API) under specific physiological conditions.

For instance, the amine functionality can be acylated to form amide-based prodrugs. The nature of the acyl group can be tailored to modulate the rate of enzymatic or chemical cleavage in vivo. A general scheme for such a prodrug approach is presented below:

Prodrug MoietyLinkage TypePotential Cleavage MechanismParent Drug (Example)
Acyl GroupAmideAmidases, Esterases (if ester-containing acyl group)Kinase Inhibitor
Carbamate GroupCarbamateCarboxylesterasesCytotoxic Agent
Phosphoryl GroupPhosphoramidatePhosphatases, PhosphoramidasesAntiviral Nucleoside Analogue

This table represents theoretical prodrug strategies based on the known reactivity of the aniline functional group.

Furthermore, the oxetane ring itself can be exploited in the design of linker motifs. The strained nature of the four-membered ring makes it susceptible to ring-opening reactions under specific conditions, which could be harnessed for a controlled drug release mechanism. While less common than traditional cleavable linkers, this approach offers a novel strategy for linker design.

In the context of more complex molecular architectures, such as antibody-drug conjugates, the bifunctional nature of this compound could be utilized. The aniline could be functionalized with a payload, while the oxetane ring could serve as a point of attachment to the antibody or a larger linker structure. This dual functionality allows for the creation of innovative linker designs with potentially unique release profiles.

Although specific examples of this compound being used as a central component in commercially available or late-stage clinical prodrugs and linkers are not yet prevalent in the public domain, its structural attributes strongly suggest its utility in these applications. The continued exploration of novel chemical space in drug discovery is likely to uncover the full potential of this versatile building block in the development of advanced therapeutic agents.

Biological Activities and Therapeutic Potential

Anticancer Activity and Mechanisms of Action

Derivatives incorporating the 4-(Oxetan-3-YL)aniline scaffold have demonstrated notable potential in oncology, targeting various pathways and molecular machinery essential for cancer cell survival and proliferation.

Aniline (B41778) derivatives are a common structural foundation for kinase inhibitors. mdpi.com The modulation of kinase activity is a critical strategy in cancer therapy due to the frequent hyperactivity of these enzymes in tumors. mdpi.com

Calcium/calmodulin-dependent protein kinase IG (CAMK1G): Research into derivatives of 4-(3-phenyloxetan-3-yl)phenol, which possess a related oxetane-aryl structure, has shown direct interaction with CAMK1G. nih.gov CAMK1G is a protein kinase involved in various calcium-triggered signaling cascades. uniprot.orgdrugbank.com The binding affinity of these compounds to CAMK1G was assessed using differential scanning fluorimetry (DSF), which measures the thermal shift (ΔT_m_) upon ligand binding. The results indicated that compounds with electron-withdrawing groups on the aryl ring were well-tolerated. nih.gov

CompoundSubstituent (R)ΔT_m (°C) at 10 µM vs. CAMK1G
20c 4-CF₃5.8
20e 4-CN5.2
20d 4-OCH₃Detrimental to interaction
20b 2,4-difluoroDetrimental to interaction
Data sourced from a study on 4-(3-phenyloxetan-3-yl)phenol derivatives. nih.gov

Aurora Kinase: Aurora kinases are a family of serine/threonine kinases that play a crucial role in regulating cell division. mdpi.com Their inhibition is a recognized strategy in cancer treatment. nih.gov While direct studies on this compound are limited, related structures such as 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones have been identified as dual inhibitors of Aurora A kinase and VEGF receptor kinases. mdpi.com The aniline ring in these inhibitors orients into the ATP-binding pocket of the kinase, highlighting the importance of this moiety for inhibitory activity. mdpi.com The development of such compounds demonstrates that the aniline scaffold is a viable starting point for designing Aurora kinase inhibitors. mdpi.com

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is significantly overexpressed in many human cancers, including pancreatic, lung, and breast cancers, while having low expression in normal tissues. mdpi.comfrontiersin.orgnih.gov This differential expression makes NQO1 a selective target for anticancer therapeutics. mdpi.comnih.gov

The therapeutic strategy involves using quinone-based compounds that NQO1 can bioactivate. biorxiv.org NQO1 is a two-electron reductase that converts quinones to their less stable hydroquinone (B1673460) forms. biorxiv.org This process can enter a futile redox cycle that consumes cellular NAD(P)H and generates large bursts of cytotoxic reactive oxygen species (ROS), leading to oxidative stress and, ultimately, cancer cell death. mdpi.com This mechanism has been shown to be effective in killing pancreatic cancer cells using compounds like streptonigrin, with the effect being reversible by dicumarol, an NQO1 inhibitor. nih.gov The design of novel substrates for NQO1 is a promising area of research for developing tumor-specific therapies. mdpi.com

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged cells, and its induction is a major goal of cancer therapy. anygenes.comcreativebiomart.net This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. anygenes.comharvard.edu

A novel aniline derivative, Pegaharoline A (PA), has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.govmdpi.com The mechanism of action involves the intrinsic apoptosis pathway. mdpi.com Key findings from the study include:

PA treatment led to an increase in the levels of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3. nih.govmdpi.com

Concurrently, a reduction in the anti-apoptotic protein Bcl-2 was observed. mdpi.com

These events suggest the activation of the caspase-3 cascade, which is a central part of the apoptotic process. mdpi.com

The induction of apoptosis was also linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.govresearchgate.net

Targeting specific biomarkers that are overexpressed on cancer cells, particularly cancer stem cells (CSCs), is a modern therapeutic strategy. CD133 is a well-recognized CSC marker implicated in tumor progression and metastasis. nih.govnih.gov

The aniline derivative Pegaharoline A (PA) has been found to interact directly with CD133. nih.govresearchgate.net This interaction was investigated through molecular docking and surface plasmon resonance (SPR), which confirmed a strong binding affinity. nih.gov The binding of PA to CD133 leads to a significant decrease in the protein levels of CD133 in A549 and PC9 lung cancer cells. nih.gov By targeting and promoting the degradation of CD133, PA can inhibit key pathways, such as the PI3K/AKT/mTOR pathway, that are essential for cancer cell survival. nih.govresearchgate.net

ParameterValueMethod
Binding Score -6.24 kcal/molMolecular Docking
Dissociation Constant (K_D) 7.25 μMSurface Plasmon Resonance (SPR)
Binding affinity data for the interaction between Pegaharoline A and the CD133 protein. nih.gov

Apoptosis Induction Pathways

Antimicrobial Properties

In addition to anticancer potential, chemical scaffolds related to this compound have been explored for their ability to combat microbial infections.

Derivatives containing either the aniline or oxetane (B1205548) functional group have been synthesized and tested for antimicrobial effects. ijpsr.comlookchem.comacs.org A study focusing on derivatives of 4-( nih.govmdpi.comijpsr.comoxadiazino[6,5-b] indole-3-yl)aniline demonstrated antibacterial activity through both in-silico and in-vitro methods. ijpsr.com The in-vitro antibacterial efficacy was confirmed using the cup-plate method, which measures the zone of inhibition against bacterial growth. ijpsr.com The proposed mechanism for these aniline derivatives involves the inhibition of essential bacterial enzymes, such as glucoseamine-6-phosphate synthase and dihydropteroate (B1496061) synthase. ijpsr.com

Antifungal Activity

There is currently no specific research data available in peer-reviewed literature that directly investigates the antifungal activity of this compound. However, the broader class of oxetane-containing compounds has been recognized for its potential as a source of new antifungal agents. smolecule.comresearchgate.net The strained oxetane ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development. nih.gov

Furthermore, various aniline derivatives have been synthesized and evaluated for their antifungal properties. mdpi.comheteroletters.org For instance, studies on N-substituted anilines bearing different heterocyclic fragments have demonstrated promising activity against various fungal strains. mdpi.com These findings suggest that the aniline scaffold can be a viable starting point for the development of novel antifungal drugs.

Given the known antifungal potential of both oxetane and aniline moieties, it is plausible that this compound could exhibit antifungal properties. However, without direct experimental evidence, this remains a hypothesis. Further investigation is required to determine if this specific compound possesses any meaningful activity against pathogenic fungi.

Antitrypanosome Activity and Neglected Tropical Diseases Research

Similar to its antifungal profile, there is a lack of specific studies on the antitrypanosomal activity of this compound. Neglected tropical diseases, such as trypanosomiasis, represent a significant global health challenge, and the search for new, effective, and safe treatments is ongoing.

Research into compounds for neglected tropical diseases is an active area. nih.gov While direct evidence for this compound is absent, some oxetane-containing compounds have been noted for their potential antiprotozoal effects. researchgate.net The development of novel small molecules is a key strategy in combating these diseases.

The exploration of aniline derivatives in the context of antitrypanosomal drug discovery has also been undertaken. However, without specific research on this compound, its potential in this therapeutic area is purely speculative and awaits dedicated investigation.

Other Reported Biological Activities of Oxetane-Containing Compounds

While specific data on this compound is scarce, the broader class of oxetane-containing compounds has been associated with a range of other biological activities. The incorporation of an oxetane motif into drug candidates is a strategy employed by medicinal chemists to improve pharmacological properties. nih.gov

Oxetanes have been investigated for their potential in various therapeutic areas, including as antiviral agents. researchgate.net The unique structural and electronic properties of the oxetane ring can lead to favorable interactions with biological targets. nih.gov

Additionally, oxetane-containing molecules have been explored in the context of cancer research, with some derivatives showing cytotoxic activity against cancer cell lines. rsc.org The oxetane ring can serve as a bioisostere for other functional groups, such as a gem-dimethyl or carbonyl group, potentially leading to improved potency and pharmacokinetic profiles. nih.gov These findings highlight the versatility of the oxetane moiety in medicinal chemistry, though it is important to reiterate that these activities have not been specifically demonstrated for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. researchgate.netnih.gov

While specific molecular docking studies for 4-(Oxetan-3-YL)aniline are not extensively published, the principles can be illustrated by examining related structures. The aniline (B41778) and oxetane (B1205548) moieties are common in bioactive compounds, and their interactions with various protein targets have been characterized. For instance, anilino- derivatives have been docked into the active sites of various kinases and enzymes, where the aniline group often participates in hydrogen bonding and hydrophobic interactions. nih.gov The oxetane ring, known to act as a hydrogen bond acceptor, can also play a crucial role in binding. acs.orgacs.org

In a typical docking simulation for this compound, the compound would be placed into the binding site of a target protein. The algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. Key interactions would likely involve:

Hydrogen bonding: The primary amine (-NH2) of the aniline group and the oxygen atom of the oxetane ring can act as hydrogen bond donors and acceptors, respectively. acs.org

Hydrophobic interactions: The phenyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues in the binding pocket.

Docking studies on similar scaffolds, such as 3-phenyl-2-thioxoimidazolidin-4-one (B189171) derivatives and various heterocyclic compounds, have successfully predicted binding modes and guided the design of more potent molecules. researchgate.netnih.gov Such studies for this compound would be essential to identify its potential biological targets and to rationalize its activity at a molecular level.

Conformational Analysis and Energetic Profiles of Oxetane Derivatives

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. The oxetane ring in this compound is not perfectly flat due to inherent ring strain. Computational studies provide valuable information on its conformational preferences and the associated energy landscapes.

The unsubstituted oxetane ring adopts a puckered conformation. acs.org X-ray crystallography and computational calculations have shown that the introduction of substituents significantly influences this puckering. For example, in some 3-substituted oxetanes, the ring maintains a nearly planar conformation with a small puckering angle of around 8.7 degrees to minimize angular strain. In other substituted oxetanes, the puckering angle can increase to 16°. acs.org The phenyl group at the 3-position is often predicted to orient itself in a pseudo-equatorial position to reduce steric hindrance.

Key conformational and energetic properties of oxetane derivatives include:

Ring Strain: The four-membered oxetane ring possesses significant ring strain, estimated to be around 25-30 kcal/mol. vulcanchem.com This strain influences its reactivity, particularly in ring-opening reactions. rsc.orgnih.gov

Conformational Energy: Density Functional Theory (DFT) calculations are often used to determine the relative energies of different conformations. For instance, in a related compound, (2-phenyloxetan-2-yl)methanamine, DFT calculations predicted a dihedral angle of 15° between the phenyl and amine groups. vulcanchem.com

Energy Barriers: Computational methods can calculate the energy barriers for conformational changes or chemical reactions. Studies on the polymerization of oxetane have shown very low activation energy barriers for the initial ring-opening step, highlighting the ring's reactivity. rsc.org

The energetic profile of the oxetane ring is a key feature of its utility in medicinal chemistry. The strained C-O bonds are relatively labile, allowing oxetanes to serve as precursors in synthesis through ring-opening reactions. nih.gov

Prediction of Biological Activity and ADMET Properties

In silico methods are frequently used in the early stages of drug discovery to predict the biological activity and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help to prioritize compounds for synthesis and testing, saving time and resources. nih.govresearchgate.net

For this compound, several key properties can be predicted using various computational tools like admetSAR, Molinspiration, and other QSAR-based models. nih.govnih.govchemistry.kz

Biological Activity Prediction: The potential biological activities of a compound can be predicted using software like PASS (Prediction of Activity Spectra for Substances). nih.gov This tool compares the structure of a query molecule to a large database of known bioactive compounds and predicts a spectrum of potential activities. Based on its structural motifs (aniline, oxetane), this compound might be predicted to interact with targets such as kinases, GPCRs, or other enzymes. chemistry.kz The oxetane moiety is increasingly used as a bioisostere for groups like gem-dimethyl or carbonyl groups to improve metabolic stability and aqueous solubility. acs.orgacs.org

ADMET Properties Prediction: A favorable ADMET profile is crucial for a compound to become a successful drug. Computational models can provide estimates for a range of important pharmacokinetic and toxicity parameters.

Below is a table summarizing some key predicted ADMET properties for a compound like this compound.

Property CategoryParameterPredicted Value/CharacteristicSignificance in Drug Discovery
Absorption Human Intestinal Absorption (HIA)Likely well-absorbedPredicts oral bioavailability.
Caco-2 PermeabilityModerate to highIn vitro model for intestinal absorption.
Lipinski's Rule of FiveCompliantA rule of thumb to evaluate drug-likeness and potential for oral activity.
Distribution Blood-Brain Barrier (BBB) PenetrationPredicted to be a non-penetrantDetermines if a compound can reach the central nervous system.
P-glycoprotein (P-gp) SubstrateLikely a non-substrateP-gp is an efflux pump that can limit drug distribution to tissues.
Metabolism Cytochrome P450 (CYP) InhibitionPotential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) should be evaluated.Predicts potential for drug-drug interactions.
Toxicity AMES MutagenicityLikely non-mutagenicAn indicator of potential carcinogenicity. nih.gov
CarcinogenicityLikely non-carcinogenicPredicts long-term cancer risk. nih.gov
hERG InhibitionLow riskPredicts potential for cardiac toxicity.

Note: The values in this table are illustrative and based on general predictions for similar small molecules. Specific computational analysis is required for precise values for this compound.

These in silico predictions provide a valuable preliminary assessment of the compound's drug-like potential. For example, the replacement of other groups with an oxetane has been shown to reduce lipophilicity (cLogP) and decrease metabolic liability, which are favorable ADMET characteristics. acs.org

Patents and Intellectual Property Landscape

Analysis of Patents Featuring 4-(Oxetan-3-YL)aniline and its Derivatives

A detailed analysis of the patent literature reveals that this compound and its derivatives are prominent components in a wide range of therapeutic agents. The aniline (B41778) group provides a versatile attachment point for various pharmacophores, while the oxetane (B1205548) ring is strategically employed to enhance the physicochemical properties of the final molecule.

Patents frequently cite derivatives where the aniline nitrogen is incorporated into heterocyclic systems or acts as a linker in complex molecular scaffolds. These patents span multiple therapeutic areas, prominently including oncology and inflammatory diseases. For instance, Gilead Sciences has patented triazine derivatives incorporating the 4-(oxetan-3-yl)piperazin-1-yl)phenyl)amino moiety as potent tank-binding kinase inhibitors. google.com Similarly, other patents describe the use of this core in developing inhibitors for enzymes like tryptophan 2,3-dioxygenase (TDO) and as BAX inhibitors for potential cancer therapies. google.comepo.org

The following table summarizes a selection of patents that feature derivatives of this compound, illustrating the breadth of research and development in this area.

Patent NumberAssignee / ApplicantTherapeutic Area / ApplicationExample Derivative ClassReference
US10253019B2Gilead Sciences, Inc.Tank-binding kinase (TBK) inhibitors for inflammatory diseases and cancerSubstituted 1,3,5-triazines google.com
WO2021002986A2Not specifiedBax inhibitors for treating cancers and other proliferative disordersSubstituted thieno[2,3-d]pyrimidines google.com
EP3269714B1Not specifiedTryptophan 2,3-dioxygenase (TDO) inhibitors for cancer and CNS disordersSubstituted 3-phenyl-1H-indole derivatives epo.org
WO2013134298A1Deciphera Pharmaceuticals, LLC / Eli Lilly and CompanyAnti-cancer and anti-proliferative agents(1,6-Naphthyridin-3-yl) phenyl ureas commonorganicchemistry.com
US20160031868A1Not specifiedBromodomain inhibitorsBenzimidazolone derivatives google.com.na

Emerging Trends in Patent Applications for Oxetane-Containing Compounds

The patenting of this compound is part of a much larger trend in drug discovery: the widespread adoption of the oxetane ring. The use of oxetanes in patent literature has increased dramatically over the last decade. acs.org A literature search conducted in early 2023 identified over 6,000 patents published between 2017 and 2022 that included an oxetane-containing compound with reported biological activity. acs.org

This surge is driven by several key advantages that the oxetane motif confers upon a drug candidate:

Improved Physicochemical Properties: The oxetane ring is a small, polar, non-planar structure. acs.orgnih.gov Its incorporation can improve aqueous solubility, reduce lipophilicity (LogD), and enhance metabolic stability compared to more common groups like gem-dimethyl or carbonyl functionalities. acs.orgresearchgate.net These improvements are critical for optimizing a molecule's pharmacokinetic profile.

Intellectual Property Advantages: In a competitive pharmaceutical landscape, the novelty of a molecular scaffold is paramount. Incorporating an oxetane ring provides a clear path to novel chemical matter, allowing companies to secure robust patent protection for their drug candidates. acs.org The oxetane serves as a bioisostere for other groups, enabling chemists to design around existing patents while potentially improving drug-like properties. researchgate.net

Enhanced Target Binding: The rigid, three-dimensional nature of the oxetane ring can introduce favorable conformational constraints on a molecule. nih.gov This can lead to a better fit within the binding pocket of a biological target, potentially increasing potency and selectivity. acs.org

Patent applications show a clear preference for 3-substituted oxetanes, like the one in this compound. acs.org This is attributed to their greater metabolic stability and more tractable synthetic routes compared to 2-substituted oxetanes. acs.orgacs.org

Implications for Drug Development and Commercialization

The intense patent activity surrounding this compound and the broader class of oxetane-containing compounds has significant implications for the future of drug development and commercialization.

For drug developers, this compound represents a high-value building block for accessing novel and patentable drug candidates. Its use allows for the systematic fine-tuning of a lead compound's properties to overcome common developmental hurdles like poor solubility or rapid metabolism. acs.orgnih.gov The ability to use this scaffold to generate molecules with superior "drug-like" qualities accelerates the progression of compounds from discovery to clinical trials. As of early 2023, at least seven oxetane-containing drug candidates were undergoing clinical trials, underscoring the successful translation of this strategy from the laboratory to human studies. acs.org

From a commercialization standpoint, the strong IP position afforded by oxetane-containing molecules is a major asset. A robust patent portfolio is essential for attracting investment, securing partnerships, and protecting market exclusivity for a new drug. The novelty of the oxetane motif as a structural component in pharmaceuticals means that compounds incorporating it are less likely to face infringement challenges and can command a stronger market position. acs.org

However, the crowded patent landscape also presents challenges. Companies must navigate a complex web of existing intellectual property to ensure freedom to operate. Furthermore, while the synthesis of simple oxetane building blocks has advanced, the development of efficient and scalable routes for more complex derivatives remains an active area of research, which can impact the cost and feasibility of commercial-scale manufacturing. nih.govdntb.gov.ua

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Oxetane (B1205548) Scaffolds

The synthesis of oxetane derivatives presents a considerable challenge due to the inherent ring strain of the four-membered ring. acs.org Traditional methods often rely on intramolecular cyclization, which can be kinetically slow compared to the formation of three, five, or six-membered rings. acs.org Consequently, there is a significant demand for the development of milder and more efficient synthetic strategies to access new oxetane derivatives. nih.govresearchgate.netchemrxiv.org

Future research is focused on several promising avenues:

C-H Functionalization: A novel approach involves the direct functionalization of alcohol C-H bonds to form the oxetane ring, offering a new synthetic disconnection from readily available alcohol substrates. acs.org This method has shown success in the late-stage functionalization of complex molecules, including steroids. acs.org

[2+2] Cycloadditions: The Paternò-Büchi reaction, a [2+2] photocycloaddition of alkenes with aldehydes and ketones, is a key method for constructing the oxetane skeleton. magtech.com.cn Further exploration of transition-metal-catalyzed formal [2+2] cycloadditions is another area of active research. magtech.com.cn

Ring Expansion of Epoxides: Sulfide ylide-mediated ring expansion of epoxides provides another route to oxetane structures. magtech.com.cn A recent breakthrough involves a copper-catalyzed conversion of epoxides into fluorinated oxetanes through the selective insertion of a difluorocarbene species. labmanager.comnus.edu.sg This method opens the door to a coveted class of drug molecules that were previously difficult to synthesize. labmanager.comnus.edu.sg

Defluorosulfonylation: The use of oxetane sulfonyl fluorides (OSFs) as precursors to carbocations in a defluorosulfonylation reaction pathway allows for the coupling of the oxetane motif with a wide range of nucleophiles under mild thermal conditions. nih.govchemrxiv.org

These emerging strategies aim to improve the accessibility and diversity of oxetane-containing building blocks, facilitating their broader application in drug discovery and materials science. researchgate.netnih.gov

Expansion of Therapeutic Applications for 4-(Oxetan-3-YL)aniline Analogues

The oxetane ring is increasingly recognized as a valuable motif in medicinal chemistry, capable of improving key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The incorporation of an oxetane can also influence the basicity of nearby functional groups and serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups. acs.orgacs.org These favorable characteristics have led to the investigation of this compound analogues in a variety of therapeutic areas.

Currently, several oxetane-containing drug candidates are in clinical trials for indications such as cancer and multiple sclerosis. acs.org The structural features of this compound, combining the beneficial properties of the oxetane ring with the versatile aniline (B41778) moiety, make it a promising scaffold for the development of new therapeutic agents. smolecule.com

Potential future therapeutic applications for analogues of this compound include:

Anticancer Agents: The oxetane moiety is present in the FDA-approved anticancer drug paclitaxel (B517696) (Taxol). acs.org Research into other oxetane-containing compounds has revealed promising anticancer activities, suggesting that analogues of this compound could inhibit tumor growth. researchgate.net

Antimicrobial Agents: Derivatives of oxetane compounds have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The structural similarities of this compound suggest its potential for development into new antimicrobial drugs.

Kinase Inhibitors: The oxetane group is an attractive and underexplored structural motif for the design of kinase inhibitors, which are crucial in treating diseases like cancer. mdpi.com The ability of the oxetane to act as a hydrogen-bond acceptor is a key feature in its potential for kinase inhibition. mdpi.com

Central Nervous System (CNS) Disorders: The ability of the oxetane ring to modulate lipophilicity could be leveraged to design compounds with improved penetration of the blood-brain barrier for the treatment of CNS disorders.

The expansion of these therapeutic applications will depend on further structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound analogues.

Advanced Computational Approaches for Rational Design

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of new therapeutic agents. scispace.comsysrevpharm.org These approaches are particularly valuable in the context of this compound and its analogues, where understanding the influence of the oxetane moiety on molecular properties and biological activity is crucial. scispace.com

Key computational methods being applied include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of a target protein to design or identify high-affinity ligands. sysrevpharm.orgemanresearch.org Molecular docking and molecular dynamics simulations can predict the binding mode and affinity of this compound analogues to their biological targets. emanresearch.org This was demonstrated in the optimization of AXL kinase inhibitors, where docking studies guided the incorporation of an oxetane to dramatically improve potency. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are employed. emanresearch.orgmdpi.com These techniques identify the key structural features responsible for biological activity, guiding the design of more potent compounds. scispace.com

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage. mdpi.com This helps to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Homology modeling has been used to understand the metabolism of oxetane-containing compounds by microsomal epoxide hydrolase (mEH). researchgate.net

Advanced computational studies have provided insights into how the oxetane ring can direct metabolic clearance, potentially reducing the reliance on cytochrome P450 enzymes. researchgate.net Continued development and application of these computational approaches will be essential for the efficient design and optimization of novel this compound-based therapeutics.

Exploration of Oxetane-Based PROTAC Linkers and Degraders

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the body's own protein disposal system to eliminate disease-causing proteins. rsc.orgsigmaaldrich.com A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. sigmaaldrich.commtoz-biolabs.com The design of the linker is critical for the efficacy of the PROTAC, influencing its physicochemical properties and the formation of a productive ternary complex between the target protein and the E3 ligase. chemrxiv.orgexplorationpub.com

The unique properties of the oxetane scaffold make it an attractive component for PROTAC design:

Novel Degrader Motifs: Oxetane sulfonyl fluorides (OSFs) have been used to create new degrader motifs. nih.govchemrxiv.org These reagents can react with E3 ligase recruiters, such as pomalidomide, to form novel PROTAC linkers and potential degraders. nih.govchemrxiv.orgacs.org

Structure-Based Design: Computational modeling is being used to rationally design PROTAC linkers and predict the structure of the ternary complex. mtoz-biolabs.comexplorationpub.com This can help to optimize the linker length and composition for maximum degradation efficiency. explorationpub.com

The exploration of oxetane-based linkers and degraders is a promising new frontier in the field of targeted protein degradation. The ability to fine-tune the properties of PROTACs through the incorporation of oxetane scaffolds could lead to the development of more effective and selective therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(Oxetan-3-YL)aniline, and how do they influence its chemical reactivity?

  • Answer : The compound combines an aniline moiety with an oxetane ring, a strained four-membered cyclic ether. The oxetane’s ring strain (C-O-C bond angles ~90°) enhances reactivity in ring-opening reactions, such as nucleophilic substitutions or acid-catalyzed rearrangements . X-ray crystallography (e.g., using SHELX programs ) can resolve bond angles and torsional strain, while NMR spectroscopy (¹H/¹³C) confirms substitution patterns and hydrogen bonding interactions critical for reactivity .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling oxetane derivatives (e.g., oxetan-3-yl halides) with substituted anilines under Buchwald-Hartwig amination or Ullmann coupling conditions. Optimization includes:

  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos for cross-coupling efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) at 80–120°C.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    • Yield discrepancies (~40–70%) may arise from competing side reactions (e.g., dehalogenation), addressed by adjusting stoichiometry or inert atmosphere .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula validation; XRD for crystallographic data .
  • Functional Groups : FT-IR (N-H stretch ~3400 cm⁻¹, C-O-C oxetane peaks ~1050 cm⁻¹).
  • Purity : HPLC with UV detection (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the oxetane ring in this compound modulate its pharmacokinetic properties in drug discovery?

  • Answer : The oxetane’s polarity improves aqueous solubility compared to bulkier substituents, while its metabolic stability (resistance to cytochrome P450 oxidation) enhances bioavailability. Computational studies (e.g., molecular docking with AutoDock Vina) predict interactions with target proteins (e.g., kinases), where the oxetane acts as a hydrogen-bond acceptor. In vitro assays (e.g., hepatic microsome stability tests) validate these predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies in cytotoxicity or enzyme inhibition data may stem from:

  • Structural Variants : Subtle changes (e.g., para vs. ortho substitution) alter binding affinity.
  • Assay Conditions : pH, temperature, or solvent (DMSO concentration) effects on compound stability.
  • Resolution : Perform dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) and validate via orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions. Key parameters:

  • Activation Energy : Predicts feasibility of nucleophilic attacks on the oxetane.
  • Frontier Molecular Orbitals : HOMO/LUMO gaps indicate susceptibility to electrophiles/nucleophiles.
  • Solvent Effects : COSMO-RS simulations account for solvation in polar media .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Answer : Key challenges include:

  • Byproduct Formation : Mitigated via flow chemistry for precise temperature/residence time control.
  • Purification : Switch from column chromatography to crystallization (solvent screening via Hansen solubility parameters).
  • Stability : Storage under argon at –20°C to prevent oxidation of the aniline group .

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